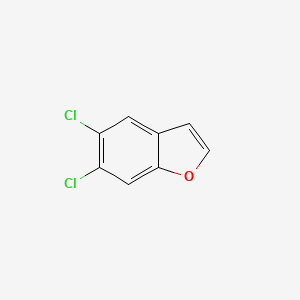![molecular formula C7H3Cl2NO3S B12873959 4-Chlorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12873959.png)
4-Chlorobenzo[d]oxazole-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzo[d]oxazole-2-sulfonyl chloride is a chemical compound belonging to the benzoxazole family. It is characterized by the presence of a chlorinated benzoxazole ring and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzo[d]oxazole-2-sulfonyl chloride typically involves the chlorination of benzo[d]oxazole followed by sulfonylation. One common method involves the reaction of 4-chlorobenzo[d]oxazole with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzo[d]oxazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Catalysts such as Lewis acids can be used to enhance the reactivity of the compound.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
4-Chlorobenzo[d]oxazole-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[d]oxazole-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amine and hydroxyl groups .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzoxadiazole-4-sulfonyl chloride: Similar in structure but with a different heterocyclic ring system.
4-Chlorosulfonylbenzofurazan: Another related compound with a benzofurazan ring instead of a benzoxazole ring.
Uniqueness
4-Chlorobenzo[d]oxazole-2-sulfonyl chloride is unique due to its specific combination of a chlorinated benzoxazole ring and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in various chemical synthesis processes and applications .
Properties
Molecular Formula |
C7H3Cl2NO3S |
|---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
4-chloro-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C7H3Cl2NO3S/c8-4-2-1-3-5-6(4)10-7(13-5)14(9,11)12/h1-3H |
InChI Key |
YQYUUNSDXXOMCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


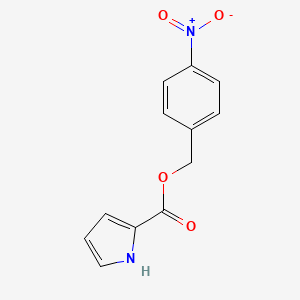

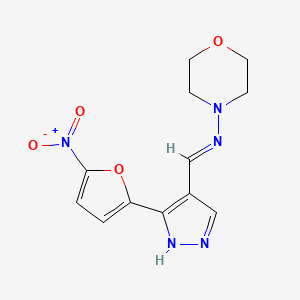

![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)
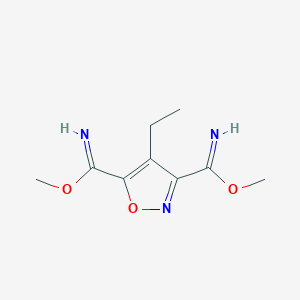
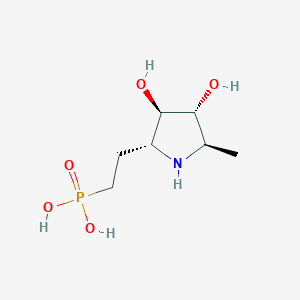



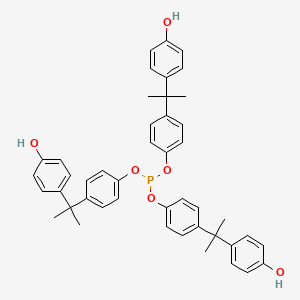
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12873926.png)

